L-Methionine-methyl-D3
Overview
Description
L-Methionine-d3 is a deuterium-labeled form of L-Methionine, an essential amino acid for human development. It is used primarily as an internal standard for the quantification of L-Methionine by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) . L-Methionine itself plays a crucial role in various metabolic processes, including the synthesis of proteins and other important biomolecules .
Mechanism of Action
Target of Action
L-Methionine-methyl-D3, also known as L-Methionine-d3, is a deuterium-labeled form of L-Methionine . The primary target of this compound is the enzyme methionine adenosyltransferase 2A (MAT2A) . MAT2A is responsible for the catabolism of L-Methionine, yielding the universal methyl donor S-adenosyl-L-methionine (SAM) .
Mode of Action
L-Methionine-d3 interacts with its target, MAT2A, by serving as a substrate for the enzyme . The enzyme catabolizes L-Methionine-d3, leading to the production of SAM . This interaction results in changes in the methylation processes within the cell, as SAM is a universal methyl donor involved in numerous cellular methylation reactions .
Biochemical Pathways
The compound affects the methionine metabolism pathway . It is involved in the synthesis and recycling of the amino acid methionine and its derivative, SAM . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation . Methionine also contributes to the maintenance of cellular redox status by providing homocysteine as a substrate for the transsulfuration pathway, which ultimately produces the antioxidant glutathione (GSH) .
Pharmacokinetics
It is known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs
Result of Action
The action of L-Methionine-d3 leads to the production of SAM, a universal methyl donor . This results in various molecular and cellular effects, including roles in purine and pyrimidine synthesis, polyamine synthesis, and glutathione production . It also has implications in various metabolic diseases and aging .
Biochemical Analysis
Biochemical Properties
L-Methionine-methyl-D3 plays a crucial role in various biochemical reactions. It is catabolized by the enzyme methionine adenosyltransferase 2A (MAT2A), yielding the universal methyl donor S-adenosyl-L-methionine (SAM) . This interaction between this compound and MAT2A is a key step in the methionine cycle, a critical biochemical pathway involved in a wide range of cellular processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by participating in the synthesis of purines and pyrimidines, polyamine synthesis, and glutathione production . These processes are essential for cell growth, DNA replication, and protection against oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its conversion to SAM. SAM acts as a methyl donor in a variety of methylation reactions, influencing gene expression, protein function, and lipid metabolism . The binding interactions of this compound with MAT2A and the subsequent production of SAM illustrate its molecular mechanism of action .
Metabolic Pathways
This compound is involved in the methionine cycle, a key metabolic pathway. It interacts with the enzyme MAT2A and is converted into SAM, which then participates in various methylation reactions . This could influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Methionine-d3 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the L-Methionine molecule. The deuterium atoms replace the hydrogen atoms in the methyl group of L-Methionine. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of L-Methionine-d3 involves microbial fermentation using genetically engineered Escherichia coli. The fermentation process is optimized by adjusting the medium composition and fermentation conditions, such as pH, temperature, and agitation rate. This method allows for the large-scale production of L-Methionine-d3 with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
L-Methionine-d3 undergoes various chemical reactions, including:
Oxidation: L-Methionine-d3 can be oxidized to form methionine sulfoxide and methionine sulfone.
Reduction: Reduction reactions can convert methionine sulfoxide back to methionine.
Substitution: The deuterium atoms in L-Methionine-d3 can be replaced by other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the deuterium-labeled compound .
Major Products Formed
The major products formed from these reactions include methionine sulfoxide, methionine sulfone, and the original L-Methionine-d3 after reduction .
Scientific Research Applications
L-Methionine-d3 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
L-Methionine-d3 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. Similar compounds include:
L-Methionine: The non-deuterated form of L-Methionine, which is also an essential amino acid with similar metabolic roles.
L-Methionine-(methyl-d3): Another deuterium-labeled form of L-Methionine, where the deuterium atoms are specifically incorporated into the methyl group.
L-Methionine-d3 stands out due to its specific labeling, which allows for precise quantification and tracking in metabolic studies .
Properties
IUPAC Name |
(2S)-2-amino-4-(trideuteriomethylsulfanyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-OSIBIXDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574088 | |
Record name | L-(~2~H_3_)Methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13010-53-2 | |
Record name | L-(~2~H_3_)Methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90574088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does L-Methionine-methyl-D3 help researchers study biological methylation reactions?
A: this compound serves as a valuable tracer in studying methylation reactions. As a derivative of L-Methionine, a common methyl donor in biological systems, it carries three deuterium atoms (D3) on its methyl group. When this compound is introduced into a biological system, enzymes involved in methylation may utilize it, leading to the incorporation of the deuterium-labeled methyl group into the product molecules. This incorporation allows researchers to track the fate of the methyl group and deduce the mechanisms of various methylation pathways. [, , , , , ]
Q2: Can you provide specific examples of how this compound has been used to elucidate biosynthetic pathways?
A: this compound has played a crucial role in unraveling the biosynthesis of cyclopropane fatty acids in Lactobacillus plantarum [, ]. Researchers demonstrated that the deuterium label from this compound was incorporated exclusively at the methylene group of the cyclopropane ring, confirming its role as the methyl donor in this pathway. Moreover, manipulating the pH during these experiments revealed a pH-dependent deuterium exchange, offering insights into the mechanism of cyclopropane fatty acid biosynthesis. [, ]
Q3: What analytical techniques are employed to detect and quantify this compound and its metabolites?
A: Gas chromatography-mass spectrometry (GC-MS) is a key technique used to analyze this compound and its labeled metabolites. For instance, in the study on arsenic biomethylation, a specialized hydride generation-gas chromatography-mass spectrometry (HG-GC-MS) system enabled researchers to definitively prove the incorporation of the CD3 label from this compound into the produced arsenicals. [] This technique allows for the separation and identification of different arsenic species based on their mass-to-charge ratios, providing valuable insights into the metabolic fate of arsenic in the presence of this compound.
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